molecular formula C32H38N2O6 B2527002 Channaine CAS No. 1355-47-1

Channaine

Cat. No.: B2527002
CAS No.: 1355-47-1
M. Wt: 546.664
InChI Key: FOAPBJMMOXYHAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Channaine is typically isolated from the plant Sceletium tortuosum. The isolation process involves the use of preparative high-performance liquid chromatography-mass spectrometry (prep HPLC-MS) fitted with a photodiode array and interfaced with a mass spectrometry detector . The plant material is first dried and then subjected to ethanolic extraction to obtain the crude alkaloid mixture, which is further purified to isolate this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its rarity and the complexity of its extraction process. Most of the available this compound is obtained through laboratory-scale extraction from Sceletium tortuosum.

Chemical Reactions Analysis

Types of Reactions: Channaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on its aromatic rings.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Mesembrine
  • Mesembrenone
  • Mesembrenol

Channaine’s unique structural and pharmacological properties make it a compound of significant interest for further research and potential therapeutic applications.

Properties

IUPAC Name

7,15-bis(3,4-dimethoxyphenyl)-19-oxa-4,18-diazahexacyclo[10.6.1.01,9.03,7.010,15.014,18]nonadec-8-en-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-36-23-7-5-19(13-25(23)38-3)29-9-11-33-27(29)17-32-22(15-29)21-16-30(35,40-32)18-28-31(21,10-12-34(28)32)20-6-8-24(37-2)26(14-20)39-4/h5-8,13-15,21,27-28,33,35H,9-12,16-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAPBJMMOXYHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CCNC2CC45C(=C3)C6CC(O4)(CC7C6(CCN57)C8=CC(=C(C=C8)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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